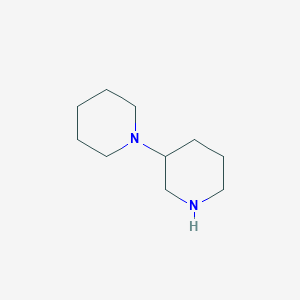

1-(Piperidin-3-yl)piperidine

Descripción

1-(Piperidin-3-yl)piperidine is a bicyclic amine compound featuring two piperidine rings connected at the 3-position of one ring. This structure confers unique conformational flexibility and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry. Piperidine derivatives are widely explored for their pharmacological properties, including enzyme inhibition, receptor modulation, and metabolic regulation. For instance, 1-(piperidin-3-yl)thymine amides have been synthesized as inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), demonstrating the compound’s relevance in antimicrobial drug development .

Propiedades

IUPAC Name |

1-piperidin-3-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)10-5-4-6-11-9-10/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAWMKWJDOUNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316346 | |

| Record name | 1,3′-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814916-95-5 | |

| Record name | 1,3′-Bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814916-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3′-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)piperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-piperidone with piperidine in the presence of a reducing agent can yield 1-(Piperidin-3-yl)piperidine. Another method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .

Industrial Production Methods: Industrial production of 1-(Piperidin-3-yl)piperidine typically involves large-scale hydrogenation processes. Pyridine is reduced to piperidine, which is then further reacted to form the desired compound. The use of high-pressure hydrogenation and efficient catalysts is crucial for optimizing yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Piperidin-3-yl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: N-oxides of 1-(Piperidin-3-yl)piperidine.

Reduction: Various reduced piperidine derivatives.

Substitution: Functionalized piperidine compounds with diverse applications.

Aplicaciones Científicas De Investigación

Receptor Modulation

One of the most promising applications of 1-(Piperidin-3-yl)piperidine lies in its potential as a modulator of various neurotransmitter receptors. Research indicates that compounds with a similar piperidine framework can act as antagonists or agonists for receptors such as:

- Dopamine Receptors : Compounds structurally related to 1-(Piperidin-3-yl)piperidine have been studied for their effects on dopamine receptor subtypes, which are crucial in treating disorders like schizophrenia and Parkinson's disease.

- Serotonin Receptors : The compound may influence serotonin receptor activity, making it a candidate for addressing mood disorders and anxiety.

Antidepressant Activity

Studies have shown that piperidine derivatives exhibit antidepressant-like effects in animal models. For instance, modifications to the piperidine structure have led to increased efficacy in reducing depressive behaviors, suggesting that 1-(Piperidin-3-yl)piperidine could be explored further for developing new antidepressant therapies.

Neuroprotective Effects

Research has indicated that compounds similar to 1-(Piperidin-3-yl)piperidine possess neuroprotective properties. These compounds may mitigate oxidative stress and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Cognitive Enhancement

There is ongoing research into the cognitive-enhancing effects of piperidine derivatives. The modulation of cholinergic systems by such compounds could lead to improvements in memory and learning processes, making them potential candidates for treating cognitive impairments.

Synthetic Methodologies

1-(Piperidin-3-yl)piperidine serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules through various synthetic routes:

Building Block for Drug Development

The compound can be used as a building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable in drug development pipelines.

Catalytic Applications

Research has explored the use of piperidine derivatives as catalysts in organic reactions. Their basicity and nucleophilicity can facilitate reactions such as alkylation and acylation, enhancing synthetic efficiency.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including 1-(Piperidin-3-yl)piperidine, for their antidepressant properties. The results indicated significant activity in animal models, leading to further exploration of its mechanism involving serotonin reuptake inhibition.

Case Study 2: Neuroprotective Screening

In a study focused on neuroprotection, researchers evaluated various piperidine compounds for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings suggested that derivatives of 1-(Piperidin-3-yl)piperidine exhibited promising neuroprotective effects, warranting further investigation into their therapeutic potential.

Mecanismo De Acción

The mechanism of action of 1-(Piperidin-3-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor or modulator of enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, thereby affecting their activity. Pathways involved may include neurotransmitter modulation and enzyme inhibition .

Comparación Con Compuestos Similares

1-(3-Phenylbutyl)piperidine Derivatives

Compounds bearing the 1-(3-phenylbutyl)piperidine group, such as RC-33 analogs, exhibit distinct binding orientations in sigma-1 receptor (S1R) ligand studies. Molecular docking reveals that substituents at the 4-position of the piperidine ring influence hydrophobic interactions with helices α4 and α3. For example:

- Compounds with RMSD < 2 Å (e.g., RC-33 analogs) maintain salt-bridge interactions with Glu172, similar to 1-(Piperidin-3-yl)piperidine derivatives .

- Larger hydrophobic substituents (e.g., compounds 37, 62) show RMSD > 4 Å , reorienting the piperidine group away from the active site but retaining Glu172 interactions .

Key Insight : The 1-(Piperidin-3-yl)piperidine scaffold offers intermediate flexibility, balancing receptor affinity and steric adaptability compared to bulkier analogs.

Piperidine-Based α-Glucosidase Inhibitors

1-Deoxynojirimycin (1-DNJ), a piperidine alkaloid, is a potent α-glucosidase inhibitor but suffers from rapid metabolism. Structural modifications, such as benzyl substitution at the 1-position, enhance activity. For example:

- Compound 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol exhibits an IC50 of 0.207 mM and Ki of 0.101 mM, outperforming acarbose (IC50 = 0.353 mM) .

Comparison : Unlike 1-DNJ derivatives, 1-(Piperidin-3-yl)piperidine lacks hydroxyl groups critical for α-glucosidase binding but may excel in metabolic stability due to reduced polarity.

Neuroactive Piperidine Derivatives

- Sigma and Phencyclidine (PCP) Receptor Ligands: (+)-[3H]-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine [(+)-3-PPP] labels sigma receptors with high affinity (Ki < 10 nM), while 1-(Piperidin-3-yl)piperidine derivatives may share similar salt-bridge interactions with Glu172 in S1R .

Nicotinic α7 Receptor Agonists :

Antimicrobial and Antifungal Agents

- MtbTMPK Inhibitors :

- Amide Alkaloids from Piper Species :

Data Tables

Table 1: Comparative Inhibitory Activities

| Compound | Target | IC50/Ki | Reference |

|---|---|---|---|

| 1-(Piperidin-3-yl)thymine amide (4b) | MtbTMPK | 1.2 µM | |

| 1-(4-Hydroxy-3-methoxybenzyl)-DNJ | α-Glucosidase | IC50 = 0.207 mM | |

| Acarbose | α-Glucosidase | IC50 = 0.353 mM |

Table 2: Receptor Binding Metrics

| Compound | Receptor | RMSD (Å) | Key Interaction |

|---|---|---|---|

| RC-33 | Sigma-1 (S1R) | < 2.0 | Glu172 salt bridge |

| Compound 37 | Sigma-1 (S1R) | > 4.0 | Hydrophobic cavity |

| (+)-3-PPP | Sigma | N/A | High affinity |

Actividad Biológica

1-(Piperidin-3-yl)piperidine, a compound featuring a piperidine core, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-(Piperidin-3-yl)piperidine is characterized by two piperidine rings, which contribute to its ability to interact with various biological targets. The structural formula can be represented as follows:

This compound's unique structure allows it to participate in multiple biochemical interactions, making it a candidate for drug development.

Biological Activity Spectrum

Recent studies have highlighted the broad spectrum of biological activities associated with 1-(Piperidin-3-yl)piperidine and its derivatives. The following table summarizes key findings from various research studies:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of 1-(Piperidin-3-yl)piperidine exhibited significant antiproliferative effects against human leukemia cells (K562). The most potent compound in this series induced apoptosis at low concentrations, showcasing the potential for developing new anticancer agents based on this scaffold .

- Antimicrobial Properties : Research evaluated the antimicrobial efficacy of piperidine derivatives, revealing that certain compounds significantly inhibited bacterial growth. This suggests a potential application in treating infections .

- CNS Applications : Investigations into the central nervous system effects indicated that 1-(Piperidin-3-yl)piperidine could serve as a local anesthetic or an agent for treating neurological disorders. Its ability to modulate ion channels may contribute to these effects .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of AChE, which is crucial for managing conditions like Alzheimer's disease. Several derivatives were identified with IC50 values indicating strong inhibition, suggesting potential therapeutic uses in neurodegenerative diseases .

The biological activity of 1-(Piperidin-3-yl)piperidine can be attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Interaction : It acts as an inhibitor of enzymes such as AChE, thus affecting neurotransmitter levels and potentially ameliorating cognitive deficits.

- Ion Channel Modulation : By modulating voltage-gated ion channels, it can influence cardiac and neuronal excitability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.